molecular formula C11H21NO3 B13431839 3-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)propanoic acid

3-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)propanoic acid

Cat. No.: B13431839
M. Wt: 215.29 g/mol
InChI Key: UWXUXCDPMKBQOO-UHFFFAOYSA-N
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Description

3-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)propanoic acid is an organic compound with a complex structure that includes a piperidine ring substituted with methoxymethyl and methyl groups, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the alkylation of piperidine with methoxymethyl chloride, followed by methylation and subsequent carboxylation to introduce the propanoic acid group. The reaction conditions often require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the propanoic acid moiety can be reduced to alcohols.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions involving nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

3-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)propanoic acid: Similar in structure but with a phenyl ring instead of a piperidine ring.

    3-(3,4-Dimethoxyphenyl)propanoic acid: Contains additional methoxy groups on the phenyl ring.

Uniqueness

3-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)propanoic acid is unique due to the presence of the piperidine ring, which imparts different chemical and biological properties compared to its phenyl analogs. This structural difference can lead to variations in reactivity, solubility, and biological activity, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

3-[4-(methoxymethyl)-4-methylpiperidin-1-yl]propanoic acid

InChI

InChI=1S/C11H21NO3/c1-11(9-15-2)4-7-12(8-5-11)6-3-10(13)14/h3-9H2,1-2H3,(H,13,14)

InChI Key

UWXUXCDPMKBQOO-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1)CCC(=O)O)COC

Origin of Product

United States

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